- A Kinome-Wide Selective Radiolabeled TrkB/C Inhibitor for in Vitro and in Vivo Neuroimaging: Synthesis, Preclinical Evaluation, and First-in-Human, Journal of Medicinal Chemistry, 2017, 60(16), 6897-6910

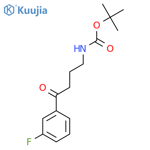

Cas no 920274-03-9 ((2R)-2-(3-fluorophenyl)pyrrolidine)

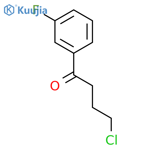

920274-03-9 structure

Nombre del producto:(2R)-2-(3-fluorophenyl)pyrrolidine

Número CAS:920274-03-9

MF:C10H12FN

Megavatios:165.207386016846

MDL:MFCD06762528

CID:69514

PubChem ID:7047887

(2R)-2-(3-fluorophenyl)pyrrolidine Propiedades químicas y físicas

Nombre e identificación

-

- (R)-2-(3-Fluorophenyl)pyrrolidine

- (R)-2-(3-Fluorophenyl)pyrrolidine, HCl

- (2R)-2-(3-fluorophenyl)pyrrolidine

- (R)-2-(3-fluorophenyl) pyrrolidine

- (R)- 2-(3-fluorophenyl)pyrrolidine

- AMOT0875

- FCH853856

- HP61002

- AX8047349

- Pyrrolidine,2-(3-fluorophenyl)-, (2R)-

- X6111

- AM20120620

- 274F039

- (2R)-2-(3-Fluorophenyl)pyrrolidine (ACI)

- Q0R

- AKOS015933174

- Pyrrolidine, 2-(3-fluorophenyl)-,(2R)-

- AKOS006292371

- Pyrrolidine, 2-(3-fluorophenyl)-, (2R)-

- P9X9H42J5F

- UNII-P9X9H42J5F

- CS-0008669

- SCHEMBL433220

- DTXSID30427569

- 2-(3-Fluorophenyl)pyrrolidine, (R)-

- AC-31658

- MFCD06762528

- N10477

- 920274-03-9

- AS-49775

-

- MDL: MFCD06762528

- Renchi: 1S/C10H12FN/c11-9-4-1-3-8(7-9)10-5-2-6-12-10/h1,3-4,7,10,12H,2,5-6H2/t10-/m1/s1

- Clave inchi: OADZVVBVXBBMPW-SNVBAGLBSA-N

- Sonrisas: FC1=CC=CC(=C1)[C@H]1CCCN1

Atributos calculados

- Calidad precisa: 165.09500

- Masa isotópica única: 165.095377549g/mol

- Recuento atómico isotópico: 0

- Recuento de donantes vinculados al hidrógeno: 1

- Recuento de receptores de enlace de hidrógeno: 2

- Recuento de átomos pesados: 12

- Cuenta de enlace giratorio: 1

- Complejidad: 149

- Recuento de unidades de unión covalente: 1

- Recuento del Centro estereoscópico atómico definido: 1

- Recuento de centros estereoscópicos atómicos indefinidos: 0

- Recuento de centros tridimensionales de bonos fijos: 0

- Conteo indefinido de centros tridimensionales de Bond: 0

- Carga superficial: 0

- Recuento de constructos de variantes mutuas: nothing

- Superficie del Polo topológico: 12

- Xlogp3: 1.9

Propiedades experimentales

- PSA: 12.03000

- Logp: 2.57900

(2R)-2-(3-fluorophenyl)pyrrolidine Información de Seguridad

(2R)-2-(3-fluorophenyl)pyrrolidine Datos Aduaneros

- Código HS:2933990090

- Datos Aduaneros:

China Customs Code:

2933990090Overview:

2933990090. Other heterocyclic compounds containing only nitrogen heteroatoms. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

Declaration elements:

Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date

Summary:

2933990090. heterocyclic compounds with nitrogen hetero-atom(s) only. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

(2R)-2-(3-fluorophenyl)pyrrolidine PrecioMás >>

| Empresas | No. | Nombre del producto | Cas No. | Pureza | Especificaciones | Precio | Tiempo de actualización | Informe |

|---|---|---|---|---|---|---|---|---|

| Cooke Chemical | BD3873246-250mg |

(R)-2-(3-Fluorophenyl)pyrrolidine |

920274-03-9 | 95% | 250mg |

RMB 830.40 | 2025-02-20 | |

| Apollo Scientific | PC909317-1g |

(R)-2-(3-Fluorophenyl)pyrrolidine |

920274-03-9 | 95% | 1g |

£277.00 | 2025-02-22 | |

| TRC | F594435-25mg |

(R)-2-(3-Fluorophenyl)pyrrolidine |

920274-03-9 | 25mg |

$64.00 | 2023-05-18 | ||

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-FV491-50mg |

(2R)-2-(3-fluorophenyl)pyrrolidine |

920274-03-9 | 95+% | 50mg |

415.0CNY | 2021-08-04 | |

| Chemenu | CM198084-250mg |

(R)-2-(3-fluorophenyl)pyrrolidine |

920274-03-9 | 95% | 250mg |

$155 | 2024-07-20 | |

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | X18615-250mg |

(R)-2-(3-Fluorophenyl)pyrrolidine |

920274-03-9 | 95% | 250mg |

¥741.0 | 2024-07-18 | |

| TRC | F594435-250mg |

(R)-2-(3-Fluorophenyl)pyrrolidine |

920274-03-9 | 250mg |

$98.00 | 2023-05-18 | ||

| Alichem | A109005668-1g |

(R)-2-(3-Fluorophenyl)pyrrolidine |

920274-03-9 | 95% | 1g |

$209.00 | 2023-08-31 | |

| Cooke Chemical | BD3873246-100mg |

(R)-2-(3-Fluorophenyl)pyrrolidine |

920274-03-9 | 95% | 100mg |

RMB 549.60 | 2025-02-20 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTYJ132-10G |

(2R)-2-(3-fluorophenyl)pyrrolidine |

920274-03-9 | 95% | 10g |

¥ 7,128.00 | 2023-04-13 |

(2R)-2-(3-fluorophenyl)pyrrolidine Métodos de producción

Métodos de producción 1

Condiciones de reacción

1.1 Reagents: Hydrochloric acid Solvents: Methanol , 1,4-Dioxane ; 45 min, 23 °C

1.2 Reagents: Sodium hydroxide Solvents: Water ; pH 12

1.2 Reagents: Sodium hydroxide Solvents: Water ; pH 12

Referencia

Métodos de producción 2

Condiciones de reacción

1.1 Reagents: Trifluoroacetic acid ; 1 h, rt

1.2 Reagents: Hydrogen Catalysts: Di-μ-chlorobis[(1,2,5,6-η)-1,5-cyclooctadiene]diiridium , 1,1′-Bis[(11aR)-10,11,12,13-tetrahydro-4H-diindeno[7,1-cd:1′,7′-ef]phosphocin-5(… Solvents: Tetrahydrofuran ; 10 h, 10 atm, 30 °C

1.2 Reagents: Hydrogen Catalysts: Di-μ-chlorobis[(1,2,5,6-η)-1,5-cyclooctadiene]diiridium , 1,1′-Bis[(11aR)-10,11,12,13-tetrahydro-4H-diindeno[7,1-cd:1′,7′-ef]phosphocin-5(… Solvents: Tetrahydrofuran ; 10 h, 10 atm, 30 °C

Referencia

- Enantioselective Direct Synthesis of Free Cyclic Amines via Intramolecular Reductive Amination, Organic Letters, 2017, 19(16), 4215-4218

Métodos de producción 3

Condiciones de reacción

1.1 Reagents: Sparteine , sec-Butyllithium Solvents: Cyclohexane , tert-Butyl methyl ether ; rt → -78 °C; < -70 °C; 3 h, -78 °C

1.2 Reagents: Zinc chloride Solvents: Diethyl ether ; < -65 °C; 30 min, -78 °C; -78 °C → rt

1.3 Reagents: Tri-tert-butylphosphonium tetrafluoroborate Catalysts: Palladium diacetate ; overnight, rt

1.4 Reagents: Ammonium hydroxide Solvents: Water ; 1 h, rt

1.5 Reagents: Hydrochloric acid Solvents: Diethyl ether , 1,4-Dioxane ; 2 h, rt; 10 min, rt

1.6 Reagents: Sodium hydroxide Solvents: Ethyl acetate , Water ; rt

1.2 Reagents: Zinc chloride Solvents: Diethyl ether ; < -65 °C; 30 min, -78 °C; -78 °C → rt

1.3 Reagents: Tri-tert-butylphosphonium tetrafluoroborate Catalysts: Palladium diacetate ; overnight, rt

1.4 Reagents: Ammonium hydroxide Solvents: Water ; 1 h, rt

1.5 Reagents: Hydrochloric acid Solvents: Diethyl ether , 1,4-Dioxane ; 2 h, rt; 10 min, rt

1.6 Reagents: Sodium hydroxide Solvents: Ethyl acetate , Water ; rt

Referencia

- Substituted pyrazolo[1,5-a]pyrimidine compounds as Trk kinase inhibitors and their preparation and use in the treatment of diseases, World Intellectual Property Organization, , ,

Métodos de producción 4

Condiciones de reacción

1.1 Reagents: Glucose , NADP , Hydrochloric acid Catalysts: Glucose dehydrogenase , R-Imine reductase Solvents: Dimethyl sulfoxide , Water ; 24 h, pH 7, 30 °C

1.2 Reagents: Sodium hydroxide Solvents: Water

1.2 Reagents: Sodium hydroxide Solvents: Water

Referencia

- Stereocomplementary Synthesis of Pharmaceutically Relevant Chiral 2-Aryl-Substituted Pyrrolidines Using Imine Reductases, Organic Letters, 2020, 22(9), 3367-3372

Métodos de producción 5

Condiciones de reacción

1.1 Reagents: Isopropylamine Catalysts: Aminotransferase Solvents: Dimethyl sulfoxide , Water ; 48 h, pH 8, 37 °C; cooled

1.2 Reagents: Acetonitrile

1.2 Reagents: Acetonitrile

Referencia

- Enantio-Complementary Synthesis of 2-Substituted Pyrrolidines and Piperidines via Transaminase-Triggered Cyclizations, JACS Au, 2023, 3(6), 1642-1649

Métodos de producción 6

Condiciones de reacción

1.1 Reagents: Sparteine Solvents: tert-Butyl methyl ether ; rt → -78 °C

1.2 Reagents: sec-Butyllithium Solvents: Cyclohexane ; -78 °C; -70 °C; 3 h, -78 °C

1.3 Reagents: Zinc chloride Solvents: Diethyl ether ; < -65 °C; 30 min, -78 °C; -78 °C → rt

1.4 Catalysts: Palladium diacetate , Tri-tert-butylphosphonium tetrafluoroborate ; rt; overnight, rt

1.5 Reagents: Ammonium hydroxide Solvents: Water ; 1 h

1.6 Reagents: Hydrochloric acid Solvents: 1,4-Dioxane ; 2 h, rt

1.7 Reagents: Diethyl ether ; 10 min, rt

1.2 Reagents: sec-Butyllithium Solvents: Cyclohexane ; -78 °C; -70 °C; 3 h, -78 °C

1.3 Reagents: Zinc chloride Solvents: Diethyl ether ; < -65 °C; 30 min, -78 °C; -78 °C → rt

1.4 Catalysts: Palladium diacetate , Tri-tert-butylphosphonium tetrafluoroborate ; rt; overnight, rt

1.5 Reagents: Ammonium hydroxide Solvents: Water ; 1 h

1.6 Reagents: Hydrochloric acid Solvents: 1,4-Dioxane ; 2 h, rt

1.7 Reagents: Diethyl ether ; 10 min, rt

Referencia

- Preparation of substituted pyrazolo[1,5-a]pyrimidine compounds as selective Trk kinase inhibitors, World Intellectual Property Organization, , ,

Métodos de producción 7

Condiciones de reacción

1.1 Reagents: Hydrogen Catalysts: Di-μ-chlorobis[(1,2,5,6-η)-1,5-cyclooctadiene]diiridium , 1,1′-Bis[(11aR)-10,11,12,13-tetrahydro-4H-diindeno[7,1-cd:1′,7′-ef]phosphocin-5(… Solvents: 1,4-Dioxane ; 24 h, 50 atm, 50 °C

Referencia

- Synthesis of chiral cyclic amines via Ir-catalyzed enantioselective hydrogenation of cyclic imines, Organic & Biomolecular Chemistry, 2017, 15(14), 3006-3012

Métodos de producción 8

Condiciones de reacción

1.1 Reagents: Hydrochloric acid Solvents: Ethanol ; 12 h, 60 - 70 °C; 70 °C → 0 °C; 1 h, 0 - 10 °C

1.2 Reagents: Sodium hydroxide Solvents: Water ; pH 9

1.2 Reagents: Sodium hydroxide Solvents: Water ; pH 9

Referencia

- Preparation method of (R)-2-(2-substituted-5-fluorobenzene)pyrrolidine, China, , ,

(2R)-2-(3-fluorophenyl)pyrrolidine Raw materials

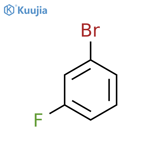

- 1-Bromo-3-fluorobenzene

- tert-butyl N-4-(3-fluorophenyl)-4-oxobutylcarbamate

- Pyrrolidine, 1-[(S)-(1,1-dimethylethyl)sulfinyl]-2-(3-fluorophenyl)-, (2R)-

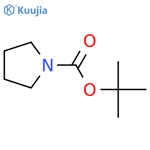

- tert-Butyl pyrrolidine-1-carboxylate

- 4-Chloro-1-(3-fluorophenyl)-1-butanone

- 2H-Pyrrole,5-(3-fluorophenyl)-3,4-dihydro-(9CI)

(2R)-2-(3-fluorophenyl)pyrrolidine Preparation Products

(2R)-2-(3-fluorophenyl)pyrrolidine Literatura relevante

-

Veena Mounasamy,Ganesh Kumar Mani,Dhivya Ponnusamy,P. R. Reshma,Arun K. Prasad,Sridharan Madanagurusamy New J. Chem., 2020,44, 12473-12485

-

2. Beyond the ridge pattern: multi-informative analysis of latent fingermarks by MALDImass spectrometryS. Francese,R. Bradshaw,L. S. Ferguson,R. Wolstenholme,M. R. Clench,S. Bleay Analyst, 2013,138, 4215-4228

-

Stefan A. Kobel,Olivier Burri,Mukul Girotra,Arne Seitz,Matthias P. Lutolf Lab Chip, 2012,12, 2843-2849

-

Judith Hierold,David W. Lupton Org. Biomol. Chem., 2013,11, 6150-6160

-

Michael K McMullen,Julie M Whitehouse,Gillian Shine,Peter A Whitton,Anthony Towell Food Funct., 2012,3, 931-940

920274-03-9 ((2R)-2-(3-fluorophenyl)pyrrolidine) Productos relacionados

- 298690-75-2(2-(3,4-difluorophenyl)pyrrolidine)

- 886503-11-3(2-(3,5-difluorophenyl)pyrrolidine)

- 168890-44-6(2-(4-Fluorophenyl)azepane)

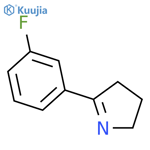

- 298690-72-9(2-(3-Fluorophenyl)pyrrolidine)

- 72216-06-9(2-(4-Fluorophenyl)pyrrolidine)

- 383130-06-1(2-(3-Fluorophenyl)azepane)

- 383128-03-8(2-(4-Fluorophenyl)piperidine)

- 383128-42-5(2-(3-Fluorophenyl)piperidine)

- 1797814-11-9(2-(2,4-dichlorophenoxy)-N-{[2-(morpholin-4-yl)pyrimidin-4-yl]methyl}acetamide)

- 2228525-00-4(1-{1-[(Tert-butoxy)carbonyl]-5,5-dimethylpiperidin-2-yl}cyclopentane-1-carboxylic acid)

Proveedores recomendados

Amadis Chemical Company Limited

(CAS:920274-03-9)(2R)-2-(3-fluorophenyl)pyrrolidine

Pureza:99%

Cantidad:1g

Precio ($):167.0